N6-(6-氨基己基)-FAD

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

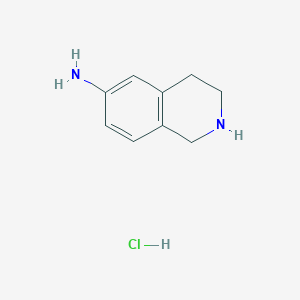

N6-(6-Aminohexyl)-FAD is a derivative of FAD (Flavin Adenine Dinucleotide), a coenzyme involved in several important metabolic reactions. It is a dATP analog that contains a primary amino group attached via a 6-carbon linker at the N6-position of the purine base1. It can be incorporated into DNA by nick translation in the presence of dTTP, dGTP, and dCTP1.

Synthesis Analysis

The synthesis of a new coenzyme A analogue, N6-[N-(6-aminohexyl)carbamoylmethyl]-CoA, suitable for immobilisation through its terminal amino group to support matrices, has been described2. The synthetic route starts with bis (CoA) and involves alkylation with iodoacetic acid and rearrangement yielding bis (N6-carboxymethyl-CoA), elongation of the carboxymethyl terminal with 1,6-diaminohexane using carbodiimide to yield bis (N6-[N-(6-aminohexyl)-carbamoylmethyl]-CoA) and finally the splitting of this bis [CoA analogue) through reduction with dithiothreitol to give the final product2.

Molecular Structure Analysis

The molecular formula of N6-(6-Aminohexyl)-ATP-Biotin, a similar compound, is C26H43N8O15P3S (free acid) with a molecular weight of 832.65 g/mol (free acid) and an exact mass of 832.18 g/mol (free acid)3.

Chemical Reactions Analysis

N6-(6-Aminohexyl)-FAD can be used in various chemical reactions. For instance, it has been used in an antibody-free, FTO-assisted chemical labeling method termed m6A-SEAL for specific m6A detection4. It has also been used in the site-specific enzymic incorporation of an unnatural base, N6-(6-aminohexyl)isoguanosine, into RNA5.Physical And Chemical Properties Analysis

The physical and chemical properties of N6-(6-Aminohexyl)-FAD are not explicitly mentioned in the search results. However, for a similar compound, N6-(6-Aminohexyl)-ATP-Biotin, it is provided as a solution in water, colorless to slightly yellow, with a concentration of 5.0 mM - 5.5 mM and pH of 7.5 ±0.53.科学研究应用

合成和衍生

- N6-(6-氨基己基)-FAD已经合成并用作进一步衍生的起始化合物,显示其在制备各种生化化合物中的实用性(Bückmann等,1997)。

酶修饰和稳定性

- 该化合物已被用于创建半合成氧化酶。例如,使用N6-(6-羰胺基己基)-FAD制备的N6-(6-羧基己基)-FAD-D-氨基酸氧化酶,与天然酶相比表现出增加的稳定性和中温稳定性(Stocker et al., 1996)。

生化和分子研究

- N6-(6-氨基己基)-FAD已通过改进的方法合成,用于生化应用,突显其在分子和酶研究中的重要性(Saleh et al., 1995)。

酶活化和免疫测定

- 该化合物已用于再激活脱辅酶和开发免疫测定。例如,抗黄素抗体被激发到N6-(6-氨基己基)-FAD,显示其在创建用于检测具有共价结合黄素的蛋白质的特异性探针中的实用性(Barber et al., 1987)。

酶-辅因子相互作用研究

- 涉及N6-(6-氨基己基)-FAD的研究促进了对酶-辅因子相互作用的理解,有助于探索酶机制和结构(Macheroux et al., 1993)。

安全和危害

未来方向

The future directions of N6-(6-Aminohexyl)-FAD could involve its use in various applications such as enrichment, imaging, and sequencing to drive future functional studies of m6A and other modifications4. It could also be used in the development of new methods for the detection of RNA modifications4.

属性

CAS 编号 |

76748-73-7 |

|---|---|

产品名称 |

N6-(6-Aminohexyl)-FAD |

分子式 |

C₃₃H₄₆N₁₀O₁₅P₂ |

分子量 |

884.72 |

同义词 |

Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(6-Aminohexyl)adenosine; Benzo[g]pteridine, Riboflavin 5’-(Trihydrogen diphosphate) Deriv.; Flavin N6-(6-aminohexyl)adenine Dinucleotide; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B1141988.png)